molecular formula C15H22O3 B127732 Canusesnol A CAS No. 816456-90-3

Canusesnol A

Cat. No. B127732
CAS RN: 816456-90-3
M. Wt: 250.33 g/mol
InChI Key: GTXZXLMTNCLDCE-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canusesnol A is a compound isolated from the herbs of Datura arborea . .


Physical And Chemical Properties Analysis

Canusesnol A is a stable compound under specific storage conditions. It is recommended that stock solutions, once prepared, are stored in tightly sealed vials and used within 1 month .

Scientific Research Applications

Medicine

Canusesnol A: has shown promise in the medical field due to its potential therapeutic properties. It exhibits a broad pharmacological profile, including anti-inflammatory , anticancer , antioxidant , antimicrobial , and neuroprotective activities. These properties suggest that Canusesnol A could be used in the treatment of diseases that require multidirectional pharmacotherapy .

Biotechnology

In biotechnology, Canusesnol A is being explored for its role in genetic manipulation and cellular processes. It’s used in the development of advanced medical treatments, gene therapies, and bioengineered ingredients, contributing to the creation of targeted medicines and genetically modified crops .

Agriculture

Canusesnol A: applications in agriculture include enhancing crop yields and fostering tolerance against environmental stresses. It’s involved in the development of nano-fertilizers and nanopesticides, which improve plant growth and resistance to pests and diseases .

Environmental Science

In environmental science, Canusesnol A is utilized for pollutant detection and treatment. Its nanozyme-like properties are of interest for the degradation of organic pollutants and the destruction of multi-drug resistant bacteria .

Material Science

Canusesnol A: is influential in material science, particularly in the fabrication of cellulose nanofibril-based functional materials. These materials have applications in water purification, energy storage, and environmental science due to their high sustainability and biodegradability .

Pharmacology

In pharmacology, Canusesnol A is being studied for its effects on various disease conditions. Clinical trials are underway to establish its efficacy, safety, and side-effects in specific therapeutic applications .

Chemistry

Canusesnol A: plays a significant role in chemistry, especially in the production of chemicals and monomers through catalytic processes. These monomers are then used in the production of biopolymers, which find applications in various industries .

Food Industry

The food industry benefits from Canusesnol A through its applications in food storage, quality control, and packaging. Nanotechnology advancements involving Canusesnol A contribute to the production of packages with enhanced properties and the nutritional quality of foods .

Safety and Hazards

When handling Canusesnol A, it is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

Canusesnol A, also known as Cannabigerol (CBG), is a major phytocannabinoid present in Cannabis sativa L . It interacts with various targets in the body, including cannabinoid (CB1/CB2) receptors, the α2-adrenergic receptor, the serotonin 5-HT1A receptor, and the peroxisome proliferator-activated receptors (PPAR) . These targets play crucial roles in various physiological processes, including inflammation, cancer progression, oxidative stress, microbial infections, neuroprotection, and appetite regulation .

Mode of Action

The mode of action of Canusesnol A involves its interaction with these targets, leading to various biochemical changes. For instance, its interaction with cannabinoid receptors can modulate the endocannabinoid system, influencing various physiological processes .

Biochemical Pathways

Canusesnol A affects various biochemical pathways due to its wide range of biological activities. It is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . By interacting with G-protein-coupled receptors, Canusesnol A can influence anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .

Pharmacokinetics

It is suggested that due to the relatively rapid metabolism of Canusesnol A, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .

Result of Action

The result of Canusesnol A’s action at the molecular and cellular level includes a wide range of biological activities. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . These effects are likely due to its interaction with various targets and modulation of multiple biochemical pathways .

Action Environment

The action, efficacy, and stability of Canusesnol A can be influenced by various environmental factors. For instance, its extraction from the plant source involves various factors such as solvent type, temperature, and pH, which can affect its yield and purity . Furthermore, its stability and efficacy can be affected by storage conditions . Therefore, appropriate handling and storage conditions are crucial for maintaining its efficacy and stability .

properties

IUPAC Name

(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZXLMTNCLDCE-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canusesnol A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canusesnol A
Reactant of Route 2
Canusesnol A
Reactant of Route 3
Canusesnol A
Reactant of Route 4
Canusesnol A
Reactant of Route 5
Canusesnol A
Reactant of Route 6
Canusesnol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.